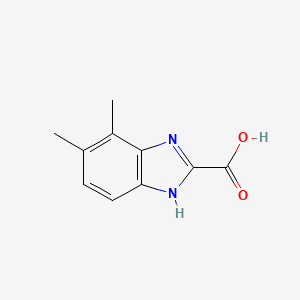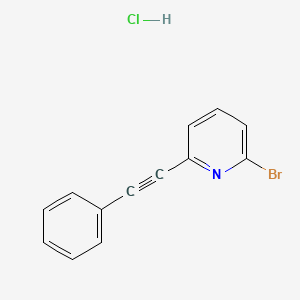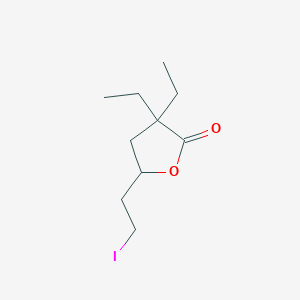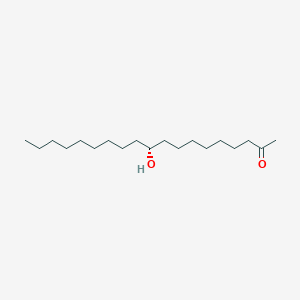![molecular formula C29H26O3S B14225614 1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one CAS No. 823829-27-2](/img/structure/B14225614.png)
1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with triphenylmethylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and advanced purification techniques may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different derivatives, such as alcohols or thiols, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, nitrating agents, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 1-(2,4-Dimethoxyphenyl)-2-[(phenylmethyl)sulfanyl]ethan-1-one
- 1-(2,4-Dimethoxyphenyl)-2-[(methylsulfanyl)ethan-1-one
Comparison: 1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one is unique due to the presence of the triphenylmethylsulfanyl group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific research applications.
Properties
CAS No. |
823829-27-2 |
|---|---|
Molecular Formula |
C29H26O3S |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-tritylsulfanylethanone |
InChI |
InChI=1S/C29H26O3S/c1-31-25-18-19-26(28(20-25)32-2)27(30)21-33-29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-20H,21H2,1-2H3 |
InChI Key |
DCFXCBAQDKXLSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)


![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)



![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)

![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
